molecular formula C11H15Cl2NO2 B1364045 Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride CAS No. 325803-29-0

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Cat. No. B1364045
M. Wt: 264.14 g/mol
InChI Key: GEFYSNMLNDGKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a chemical compound with the linear formula C11H14O2N1Cl1 . It is typically found in powder form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride can be represented by the SMILES string ClC1=CC=C(C(CC(OCC)=O)N)C=C1 . The InChI key for this compound is SAXNGCIJNXBVHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a solid at room temperature . Its molecular weight is 264.15 . The compound’s InChI code is 1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H .

Scientific Research Applications

Polymorphism Studies

Polymorphism in chemical compounds can significantly impact their physical and chemical properties. A study by Vogt et al. (2013) explored the polymorphic forms of a related compound, focusing on spectroscopic and diffractometric techniques to characterize these forms. This research highlights the importance of understanding polymorphic variations, which can be applied to similar compounds like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride for optimizing their applications in various fields, including pharmaceuticals and materials science (Vogt et al., 2013).

Spectroscopic Characterization

The characterization of chemical compounds is crucial for determining their suitability for specific applications. Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives, providing valuable insights into their structural and chemical properties through spectroscopic methods. This approach can be extended to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride to understand its potential applications better (Kuś et al., 2016).

Antimicrobial Applications

The search for new antimicrobial agents is a continuous process in the fight against drug-resistant pathogens. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of a compound structurally similar to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Their research demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting a possible application area for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in medical and pharmaceutical research (Radwan et al., 2020).

Anticancer Research

The development of novel anticancer agents is a critical area of medical research. Hafez et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro anticancer activity. Their findings highlight the potential of structurally related compounds, like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, in the development of new anticancer drugs, providing a promising avenue for future research (Hafez et al., 2016).

Corrosion Inhibition

In the field of materials science, the study of corrosion inhibitors is vital for protecting metals from degradation. Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates on mild steel in hydrochloric acid, demonstrating the potential of such compounds in industrial applications. This suggests that Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride could be investigated as a corrosion inhibitor, contributing to its application in industrial processes and materials preservation (Gupta et al., 2017).

Safety And Hazards

This compound is classified as a warning under the GHS07 signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFYSNMLNDGKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

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